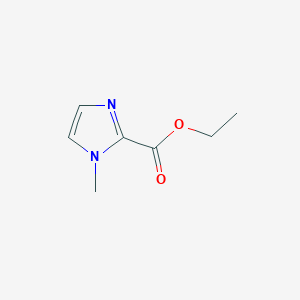
Cloruro de 5-acetamidonaftaleno-1-sulfonilo
Descripción general
Descripción
5-Acetamidonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . It is a yellow solid that is used as a precursor for the synthesis of various 1-naphthalenesulfonamide compounds . This compound is known for its applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Acetamidonaphthalene-1-sulfonyl chloride has several scientific research applications. It is used as a precursor for the synthesis of 1-naphthalenesulfonamide-based endothelin-A antagonists, which have potential therapeutic applications . Additionally, this compound is utilized in organic synthesis for the preparation of various sulfonamide derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
5-Acetamidonaphthalene-1-sulfonyl Chloride is primarily used as a precursor to 1-naphthalenesulfonamides . These compounds are known to interact with various biological targets, depending on the specific derivative synthesized.
Mode of Action
It is known that it serves as a precursor in the synthesis of 1-naphthalenesulfonamide-based compounds . These compounds can interact with their targets in various ways, often by binding to specific receptors or enzymes and modulating their activity.
Biochemical Pathways
The specific biochemical pathways affected by 5-Acetamidonaphthalene-1-sulfonyl Chloride would depend on the specific 1-naphthalenesulfonamide derivative synthesized from it. For example, 1-naphthalenesulfonamide-based endothelin-A antagonists have been synthesized using this compound , which would impact the endothelin signaling pathway.
Result of Action
The compounds synthesized from it, such as 1-naphthalenesulfonamide-based endothelin-a antagonists, can have significant effects, such as antagonizing the action of endothelin-a, a potent vasoconstrictor .
Action Environment
The action, efficacy, and stability of 5-Acetamidonaphthalene-1-sulfonyl Chloride can be influenced by various environmental factors. These can include the conditions under which the compound is stored and used, as well as the specific conditions of the synthesis in which it is used as a precursor .
Métodos De Preparación
5-Acetamidonaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sodium 5-acetamidonaphthalene-1-sulfonate with chlorosulfuric acid. The reaction mixture is stirred at room temperature for 16 hours, then poured onto ice water to precipitate the product . The crude product is filtered and dried under vacuum to obtain 5-acetamidonaphthalene-1-sulfonyl chloride with a yield of 72% .
Análisis De Reacciones Químicas
5-Acetamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including substitution reactions. It reacts with nucleophiles to form 1-naphthalenesulfonamide derivatives . Common reagents used in these reactions include amines and alcohols. The major products formed from these reactions are 1-naphthalenesulfonamide compounds, which are valuable intermediates in medicinal chemistry .
Comparación Con Compuestos Similares
5-Acetamidonaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as 5-dimethylaminonaphthalene-1-sulfonyl chloride and 1-naphthalenesulfonyl chloride . While these compounds share similar reactivity due to the presence of the sulfonyl chloride group, 5-acetamidonaphthalene-1-sulfonyl chloride is unique in its ability to form 1-naphthalenesulfonamide derivatives with specific biological activities . This uniqueness makes it valuable in medicinal chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
5-acetamidonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMTYCKLUSZRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407492 | |
| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52218-37-8 | |
| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetamidonaphthalene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)








